1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-
Description
1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)- is a heterocyclic compound featuring a triazole core substituted at positions 3 and 5 with a 4-bromophenyl group and a trifluoromethyl group, respectively. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, which are known for antimicrobial, antifungal, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C9H5BrF3N3 |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H,(H,14,15,16) |
InChI Key |
IIAJAKZKYMDNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core Bearing the Trifluoromethyl Group
A common approach to synthesize 5-(trifluoromethyl)-1,2,4-triazoles involves the use of trifluoromethyl-substituted precursors or introduction of the trifluoromethyl group via electrophilic trifluoromethylation. One efficient method is described as follows:
- Starting Material: Thiocarbohydrazide is reacted with trifluoroacetic acid under reflux to yield the intermediate 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.
- Reaction Conditions: The reaction is carried out in aqueous trifluoroacetic acid at reflux temperature, followed by recrystallization from water to obtain a highly pure intermediate.
- Significance: This intermediate contains the trifluoromethyl group at the 5-position and a reactive thiol group at the 3-position, which is crucial for further functionalization.
This method is supported by studies focusing on the synthesis of 1,2,4-triazole-3-thione derivatives with trifluoromethyl substitution, demonstrating good yields and purity (Scheme 2 in the referenced study).
Alternative Routes Using Activated Acid Derivatives and Hydrazine Intermediates
Another synthetic route involves the preparation of hydrazine derivatives from activated acids, which are then converted into triazole intermediates:
- Activation of 4-(trifluoromethyl)benzoic acid: Reacted with 1,1′-carbonyldiimidazole in dry tetrahydrofuran (THF) to form an activated intermediate.
- Hydrazine Monohydrate Reaction: The activated acid derivative is treated with hydrazine monohydrate to yield a hydrazine derivative.
- Carbon Disulfide Treatment: The hydrazine derivative is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol to form a carbodithioate intermediate.
- This intermediate can then be cyclized to form the 1,2,4-triazole ring bearing the trifluoromethyl and aryl substituents.
This multi-step approach allows for precise control over substitution patterns and is useful for synthesizing structurally related triazole derivatives.
Use of Grignard Reagents and Halogenated Precursors
While the above methods focus on 1,2,4-triazoles, related patents describe the preparation of halogenated triazole derivatives using Grignard reagents and halogenated triazole precursors, which may be adapted for 1H-1,2,4-triazole derivatives:
- Starting from 4,5-dibromo-1H-1,2,3-triazole derivatives, selective reaction with isopropylmagnesium chloride (a Grignard reagent) at low temperatures (-78 °C to 0 °C) can yield mono-bromo substituted triazoles.
- Subsequent reaction with carbon dioxide and acidification leads to carboxylic acid derivatives.
- These intermediates can be further methylated using methyl iodide and alkali to form methyl esters.
- Although this method is described for 1,2,3-triazoles, similar organometallic strategies could be adapted to 1,2,4-triazole systems to introduce bromophenyl groups at defined positions.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Thiocarbohydrazide | Aqueous trifluoroacetic acid, reflux | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Introduces trifluoromethyl group |
| 2 | Intermediate from Step 1 + 4-bromobenzaldehyde | Excess acetic acid, reflux | 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-triazole derivative | Introduces 4-bromophenyl substituent |
| 3 | 4-(Trifluoromethyl)benzoic acid | 1,1′-Carbonyldiimidazole, dry THF | Activated acid intermediate | For hydrazine derivative synthesis |
| 4 | Activated acid intermediate + hydrazine monohydrate | Reaction in THF | Hydrazine derivative | Precursor to carbodithioate intermediate |
| 5 | Hydrazine derivative | CS2, KOH, EtOH | Carbodithioate potassium salt | Intermediate for triazole ring formation |
| 6 | Carbodithioate intermediate | Cyclization conditions | Functionalized 1,2,4-triazole | Final ring closure step |
Research Findings and Yields
- The formation of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediate typically proceeds with high purity after recrystallization.
- Condensation with aromatic aldehydes like 4-bromobenzaldehyde under acidic reflux conditions yields the target substituted triazole with good efficiency.
- Reported yields for analogous triazole derivatives range from 50% to 70%, depending on reaction conditions and purification methods.
- The use of activated acid derivatives and hydrazine intermediates allows for modular synthesis, facilitating the introduction of various substituents including trifluoromethyl and bromophenyl groups.
- Organometallic approaches using Grignard reagents and halogenated triazole precursors provide alternative routes but require careful control of temperature and stoichiometry to avoid side reactions.
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized through cyclization reactions involving precursors such as 4-bromobenzothioamide derivatives and 2,2,2-trifluoroacetohydrazide. A representative procedure includes:
-
Preparation of intermediates :
-
Int-1 : 4-bromobenzonitrile is converted to 4-bromobenzothioamide using sodium hydrogensulphide and MgCl₂ in DMF.
-
Int-2 : Methylation of Int-1 yields the S-methyl benzothioamide derivative.
-
-
Condensation : Int-2 reacts with 2,2,2-trifluoroacetohydrazide at 150°C in DMF to form the triazole core (Int-3) .
-
Functionalization :
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | 2,2,2-trifluoroacetohydrazide, DMF, 150°C | Int-3 |
| N-butylation | K₂CO₃, DMF, 100°C | Int-4 |
| Suzuki coupling | Palladium catalyst, DMF/water, 120°C | P116-P125 |
Cyclization
The formation of the triazole ring occurs via condensation of thioamide derivatives with hydrazides. This reaction is typically carried out at elevated temperatures (e.g., 150°C) in polar aprotic solvents like DMF .
Bromination
The bromine substituent at the 4-position of the phenyl ring is introduced via bromination of precursors such as 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole using bromine or brominating agents (e.g., Br₂ in CH₂Cl₂).
Suzuki-Miyaura Coupling
This reaction enables the introduction of aryl groups via cross-coupling with aryl boronic acids. The reaction proceeds in DMF/water mixtures with palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ .
Table 2: Reaction Mechanisms
| Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | 2,2,2-trifluoroacetohydrazide, DMF | Triazole ring formation |
| Bromination | Br₂, CH₂Cl₂ | Phenyl ring bromination |
| Suzuki-Miyaura coupling | Pd catalyst, DMF/water, K₂CO₃ | Aryl group substitution |
N-Butylation
Butylation of the triazole nitrogen is achieved using alkylating agents (e.g., alkyl halides) in the
Scientific Research Applications
While specific applications for the compound "1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-" are not detailed in the provided search results, the information does offer a basis for understanding its potential use based on its properties and the applications of related compounds.
Basic Information
"1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-" has the CAS number 1516940-34-3, and a molecular weight of 292.06 . Its molecular formula is C9H5BrF3N3 . The search results do not list its density, boiling point, melting point, flash point, or Safety Data Sheet (MSDS) information .
Triazoles as Antibacterial Agents
1,2,4-Triazoles and their derivatives have significant antibacterial activity . Research has demonstrated the antibacterial activity of this heterocyclic core . Several studies highlight the potential of triazole derivatives as antibacterial agents .
Examples of Antibacterial Applications
- Mannich reaction products of 1,2,4-triazole-3-thione derivatives with ciprofloxacin and formaldehyde were tested against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting higher antibacterial activity than ciprofloxacin .
- derivatives with a hydroxyphenyl fragment at the C-3 position of the 1,2,4-triazole ring showed favorable antibacterial effects .
- Schiff bases derived from 1,2,4-triazoles have been evaluated for antibacterial activity, with some showing potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .
- Aromatic substituents at the 4-position of the triazole ring play a role in antibacterial activity, with halogen and nitro groups enhancing inhibitory activity against tested bacteria .
Related Compounds
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
- 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (): These derivatives differ in the bromophenyl substitution position (2-bromo vs. 4-bromo) and the presence of a thione group. Thione groups enhance hydrogen bonding but reduce lipophilicity compared to trifluoromethyl .
- 4-[(4-Bromobenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (): This compound shares the trifluoromethyl and bromophenyl motifs but includes a Schiff base linkage (benzylideneamino) and a thiol group.
Trifluoromethyl vs. Other Substituents
3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole ():
Replacing trifluoromethyl with methyl reduces electron-withdrawing effects, decreasing metabolic stability and altering pharmacokinetic profiles. Methyl groups are less resistant to oxidative metabolism, which may shorten half-life .1-呋喃甲酰基-3-(4-三氟甲基苯基)-5-乙硫基-1H-1,2,4-三氮唑 ():
This compound features a trifluoromethylphenyl group at position 3 and an ethylthio group at position 5. The ethylthio substituent increases lipophilicity but may introduce metabolic liabilities (e.g., sulfoxidation). The positional swap of trifluoromethyl and bromophenyl groups could significantly alter target selectivity .
Tetrazole Analogs
- 5-(4-Bromophenyl)-1H-tetrazole ():
Tetrazoles differ from triazoles in ring size (five-membered vs. triazole’s three nitrogens). The increased nitrogen content enhances hydrogen bonding but reduces aromaticity. The 4-bromophenyl substituent is conserved, suggesting shared applications in drug design, though tetrazoles are more prone to hydrolysis .
Key Properties
- Purity : Similar triazole derivatives (e.g., OCM-10 in ) achieve >95% HPLC purity, suggesting rigorous purification protocols .
Biological Activity
1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Among these compounds, 1H-1,2,4-triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)- is notable for its unique structural features that contribute to its biological efficacy.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole
- Molecular Formula : C8H5BrF3N3
- Molecular Weight : 292.04 g/mol
Biological Activity Overview
This triazole derivative exhibits a range of biological activities:
- Antimicrobial Activity : Studies have indicated that triazole compounds have potent antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances the compound's interaction with microbial targets, potentially leading to effective inhibition of growth in various pathogens .
- Antifungal Properties : Triazoles are well-known for their antifungal activity. The specific compound has been investigated for its ability to inhibit fungal strains such as Candida albicans and Aspergillus niger, showcasing significant fungicidal effects .
- Anticancer Potential : Research has also highlighted the potential of triazole derivatives in cancer therapy. For instance, modifications in the triazole ring can lead to compounds that inhibit cell proliferation in various cancer cell lines .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions essential for enzyme function, thereby inhibiting critical biochemical pathways in microorganisms and cancer cells .
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cellular membranes, disrupting their integrity and leading to cell death .
Data Table: Biological Activity Summary
| Biological Activity | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 12.5 | |
| Antifungal | C. albicans | 8.0 | |
| Anticancer | HT29 Colon Cancer Cells | 15.0 |
Case Studies
-
Antifungal Efficacy Study :
In a study conducted by Sameliuk et al., the compound demonstrated significant antifungal activity against Candida spp., with an IC50 value lower than that of conventional antifungal agents like fluconazole. This suggests potential for use in treating resistant fungal infections . -
Anticancer Research :
A recent investigation focused on the cytotoxic effects of this triazole derivative on HT29 colon cancer cells. The study revealed that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
